Bienvenue dans la boutique en ligne BenchChem!

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride

Chiral resolution Enantioselective kinase inhibition Stereochemistry

Select N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride (CAS 1448850-62-1) for definitive enantioselective kinase inhibitor development. This chirally pure (S)-enantiomer, supplied as the dihydrochloride salt (MW 237.13), eliminates the confounding effects of racemic mixtures or incorrect enantiomers (e.g., the non-superimposable mirror image (R)-enantiomer CAS 1349807-59-5) in PLK4, TYK2, and JAK assays. The precisely defined dihydrochloride stoichiometry (2 eq. HCl) ensures accurate concentration calculations for IC50/EC50 determination, unlike the free base. With a consistently certified purity of 97%, dual reactive handles (pyrrolidine NH and pyrimidine 2-amine), and multi-supplier availability, it is the reproducible, assay-ready building block for hit-to-lead library synthesis. Inquire now for bulk pricing and stock.

Molecular Formula C8H14Cl2N4
Molecular Weight 237.13
CAS No. 1448850-62-1
Cat. No. B2440913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride
CAS1448850-62-1
Molecular FormulaC8H14Cl2N4
Molecular Weight237.13
Structural Identifiers
SMILESC1CNCC1NC2=NC=CC=N2.Cl.Cl
InChIInChI=1S/C8H12N4.2ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;;/h1,3-4,7,9H,2,5-6H2,(H,10,11,12);2*1H/t7-;;/m0../s1
InChIKeyDZLSFIBJSUBJHM-KLXURFKVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine Dihydrochloride (CAS 1448850-62-1): Chiral Pyrimidine-Amine Building Block for Kinase-Targeted Medicinal Chemistry


N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride (CAS 1448850-62-1) is a chirally pure (S)-enantiomer of the pyrrolidin-3-yl-pyrimidin-2-amine scaffold, supplied as the dihydrochloride salt with molecular formula C₈H₁₄Cl₂N₄ and molecular weight 237.13 g/mol . The compound belongs to the aminopyrimidine class, which serves as a privileged scaffold in kinase inhibitor drug discovery, particularly for targets such as PLK4, TYK2, and JAK family kinases [1]. Its defined (3S) stereochemistry at the pyrrolidine ring distinguishes it from the (3R)-enantiomer (CAS 1349807-59-5), the racemic mixture (CAS 1955506-34-9), and various salt/amine connectivity isomers, all of which share the same core atoms but differ in three-dimensional arrangement with potential consequences for target binding [2]. The dihydrochloride salt form confers enhanced aqueous solubility relative to the free base (CAS 950664-36-5, MW 164.21), making it more amenable to aqueous biological assay conditions .

Why Generic Substitution of N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine Dihydrochloride Fails: Stereochemical, Salt Form, and Purity Differentiation


Substituting N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride with its (3R)-enantiomer, racemic mixture, free base, or alternative salt form introduces quantifiable differences in stereochemical identity, salt stoichiometry, molecular weight, and vendor-certified purity that directly impact experimental reproducibility. The (S)-enantiomer (CAS 1448850-62-1) and the (R)-enantiomer (CAS 1349807-59-5) are non-superimposable mirror images; in enantioselective biological systems—including kinase active sites—opposite enantiomers can exhibit divergent binding affinities, as demonstrated by crystallographic studies showing distinct binding orientations for (S,S) versus (R,R) pyrrolidine-containing inhibitors [1]. The dihydrochloride salt (MW 237.13) carries two equivalents of HCl, whereas the monohydrochloride (CAS 950649-09-9, MW 200.67) carries one equivalent, and the free base (CAS 950664-36-5, MW 164.21) carries none—each presenting different counterion content, aqueous solubility profiles, and gravimetric correction factors for solution preparation . Vendor-certified purity for the target compound is consistently reported at 97–98% across multiple suppliers, while the racemic dihydrochloride (CAS 1955506-34-9) is typically specified at 95% . These differences preclude direct molar-equivalent interchange without experimental validation.

Product-Specific Quantitative Evidence Guide: N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine Dihydrochloride Versus Comparators


Chiral Identity: (S)-Enantiomer Versus (R)-Enantiomer—Defined Stereochemistry for Enantioselective Target Engagement

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride (CAS 1448850-62-1) is the single (S)-enantiomer, distinguished from the corresponding (R)-enantiomer (CAS 1349807-59-5) by the absolute configuration at the pyrrolidine 3-position. The SMILES notation for the (S)-enantiomer explicitly defines this stereochemistry: [H]Cl.[H]Cl.C1(N[C@@H]2CNCC2)=NC=CC=N1, where the [C@@H] descriptor denotes the (S)-configuration at the chiral carbon . In contrast, the (R)-enantiomer (SMILES: Cl.N[C@H]1CCN(C2=NC=CC=N2)C1) uses the [C@H] descriptor . While direct comparative IC₅₀ data for this specific scaffold pair are not publicly available, the general principle that enantiomers exhibit divergent binding to chiral protein environments is well-established in the pyrrolidine-pyrimidine series: crystallographic evidence from related inhibitors demonstrates that (R,R) and (S,S) enantiomers adopt fundamentally different binding orientations within kinase active sites, with (R,R) configurations showing markedly better potency and selectivity [1]. Researchers requiring enantioselective structure-activity relationship (SAR) interpretation or asymmetric synthesis must therefore use the defined (S)-enantiomer, not the racemate or opposite enantiomer.

Chiral resolution Enantioselective kinase inhibition Stereochemistry

Salt Form Differentiation: Dihydrochloride (2HCl) Versus Free Base and Monohydrochloride—Molecular Weight and Counterion Content

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride contains two equivalents of HCl per molecule, yielding a molecular weight of 237.13 g/mol and molecular formula C₈H₁₄Cl₂N₄ . This contrasts with: (a) the free base (CAS 950664-36-5, MW 164.21, C₈H₁₂N₄, 0 HCl equivalents), a difference of 72.92 g/mol (44.4% mass increase) ; (b) the monohydrochloride salt (CAS 950649-09-9, MW 200.67, C₈H₁₃ClN₄, 1 HCl equivalent), a difference of 36.46 g/mol (18.2% mass increase) ; and (c) the (S)-free base connectivity isomer (CAS 1421121-45-0, MW 164.21, C₈H₁₂N₄) . The dihydrochloride salt form is expected to exhibit substantially higher aqueous solubility than the free base, consistent with the general principle that hydrochloride salt formation protonates basic amine groups, increasing polarity and hydration [1]. For solution-based assays, the gravimetric correction factor for equimolar active species differs by a factor of 1.44× between the dihydrochloride and free base forms.

Salt selection Aqueous solubility Gravimetric correction

Vendor-Certified Purity: (S)-Dihydrochloride (97–98%) Versus Racemic Dihydrochloride (95%)

Across independent supplier specifications, N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride (CAS 1448850-62-1) is consistently certified at higher purity than the corresponding racemic dihydrochloride (CAS 1955506-34-9). The (S)-enantiomer dihydrochloride is reported at 97% purity by Bidepharm , 98% by Leyan , and ≥98% (NLT 98%) by MolCore . In comparison, the racemic dihydrochloride is reported at 95% purity by Bidepharm and 95% by Leyan . The (R)-enantiomer dihydrochloride (CAS 1349807-59-5) is reported at 97% by Bidepharm, 98% by Leyan, and NLT 98% by Synblock, indicating that both enantiomerically pure forms achieve comparable purity levels that exceed the racemate specification . All suppliers provide batch-specific QC documentation including NMR, HPLC, or GC analyses, confirming structural identity .

Chemical purity Quality assurance Batch consistency

Safety and Handling Classification: GHS Hazard Profile of the Pyrrolidinyl-Pyrimidin-2-Amine Scaffold

The racemic N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS 1955506-34-9) carries GHS hazard classifications H302 (Harmful if swallowed, 100% confidence) and H315 (Causes skin irritation, 100% confidence, Warning signal word) as cataloged in PubChem [1]. While the (S)-enantiomer-specific GHS classification is not independently published, the hazard profile is expected to be equivalent based on identical molecular connectivity and salt form. Suppliers of CAS 1448850-62-1 list hazard and precautionary statements consistent with this profile . For procurement and laboratory handling, this compound requires standard PPE (gloves, eye protection) and should be handled in a fume hood. It is classified for research use only and is not approved for human or veterinary use [2].

GHS classification Laboratory safety Acute toxicity

Scaffold Context: Aminopyrimidine-Pyrrolidine Core as a Recognized Kinase Inhibitor Pharmacophore

The 2-aminopyrimidine-pyrrolidine scaffold exemplified by N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine represents a recognized pharmacophore in kinase inhibitor drug discovery. The pyrimidin-2-amine core has been validated as a hinge-binding motif in ATP-competitive kinase inhibitors, with the PLK4 inhibitor centrinone (PLK4 IC₅₀ = 2.71 nM) and optimized derivatives such as compound 8h (PLK4 IC₅₀ = 0.0067 μM = 6.7 nM) demonstrating the potential of this scaffold class [1]. In the TYK2 inhibitor space, deucravacitinib (BMS-986165, TYK2 IC₅₀ ≈ 1 nM via allosteric JH2 domain binding) represents a clinically approved molecule built upon pyrimidine-based intermediates . The pyrrolidine ring serves as a versatile vector for introducing chirality and modulating physicochemical properties. The (3S)-pyrrolidin-3-yl substitution pattern specifically provides a secondary amine handle (pyrrolidine NH) for further functionalization, and the free primary amine at the pyrimidine 2-position enables diversification through amide coupling, reductive amination, or nucleophilic aromatic substitution (SNAr) [2]. This compound is cataloged as a 'Building Block' by suppliers such as Kishida Chemical [3].

Kinase inhibitor scaffold PLK4 TYK2 Medicinal chemistry building block

Procurement Landscape: Supplier Diversity, Price Benchmarking, and Enantiomeric Pair Availability

CAS 1448850-62-1 is available from multiple global suppliers including Bidepharm (CN, 97%), Leyan (CN, 98%), MolCore (CN, ≥98%), Kishida Chemical (JP, building block grade), CymitQuimica (ES), Cato Research Chemicals, and Chemenu [1]. The (R)-enantiomer dihydrochloride (CAS 1349807-59-5) is available from a similar supplier set at comparable purity (97–98%) , enabling matched-pair enantiomer studies. The racemic dihydrochloride (CAS 1955506-34-9) is available at 95% purity , and the free base (CAS 950664-36-5) at 95% . Kishida Chemical lists the (S)-dihydrochloride at ¥40,000 per gram (approximately USD 270–280 at 2022 exchange rates) [1]. Supplier diversity across China, Japan, and Europe provides procurement redundancy and competitive pricing options. Typical packaging ranges from 1 g to 250 g, with most suppliers offering same-day or next-day shipment for in-stock orders [2].

Chemical procurement Supplier comparison Cost efficiency

Best Research and Industrial Application Scenarios for N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine Dihydrochloride (CAS 1448850-62-1)


Enantioselective Kinase Inhibitor SAR Programs Requiring Defined (S)-Stereochemistry

Medicinal chemistry teams prosecuting enantioselective SAR around PLK4, TYK2, JAK, or other kinase targets can employ N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride as a chirally pure starting material for library synthesis. The pyrimidin-2-amine core serves as a hinge-binding motif, while the (S)-pyrrolidine moiety provides a defined three-dimensional vector for exploring binding pocket interactions—avoiding the confounding effects of racemic mixtures in biochemical and cellular assays [1]. The matched (R)-enantiomer (CAS 1349807-59-5) is commercially available at equivalent purity (97–98%), enabling rigorous enantiomeric pair comparisons that can reveal stereospecific binding modes as documented crystallographically for related pyrrolidine-kinase inhibitor complexes [2].

Aqueous Biological Assay Development Requiring Defined Salt Stoichiometry

For high-throughput screening (HTS) and in vitro pharmacology workflows conducted in aqueous buffer systems, the dihydrochloride salt form provides enhanced solubility compared to the free base [3]. The precisely defined salt stoichiometry (2 HCl equivalents, MW 237.13) eliminates ambiguity in concentration calculations: a 10 mM DMSO stock solution requires 2.37 mg/mL, whereas using the free base (MW 164.21) at the same gravimetric concentration would deliver only 69% of the intended active species molarity . This is particularly critical for IC₅₀/EC₅₀ determinations where ≤2-fold concentration errors can shift potency classifications between compound series.

Downstream Diversification via Parallel Synthesis at Two Reactive Amine Handles

The compound possesses two distinct reactive amine sites—the pyrrolidine secondary amine (pKa ~10–11 for protonated pyrrolidine) and the pyrimidine 2-amine (pKa of conjugate acid ~3–5, rendering it less basic and more nucleophilic)—enabling orthogonal protection strategies and sequential functionalization [4]. The pyrrolidine NH can undergo reductive amination, sulfonylation, or urea formation, while the pyrimidine 2-NH₂ can participate in amide coupling, SNAr with activated heterocycles, or Buchwald-Hartwig amination. This dual-handle architecture supports the rapid generation of diverse compound libraries for hit-to-lead optimization in kinase-targeted programs .

Process Chemistry and Scale-Up Feasibility Assessment

The multi-supplier availability of CAS 1448850-62-1—from Bidepharm, Leyan, MolCore, Kishida Chemical, CymitQuimica, and others—with batch sizes ranging from 1 g to 250 g, provides the supply chain robustness needed for process chemistry route scouting and initial scale-up studies . The compound is cataloged as a 'Building Block', indicating its intended use as a synthetic intermediate rather than a final API, which is an important regulatory consideration for procurement in GLP/GMP environments [5]. Kishida Chemical's listed price of ¥40,000/g (2022) provides a baseline for cost-of-goods estimation in medicinal chemistry budget planning [5].

Quote Request

Request a Quote for N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.